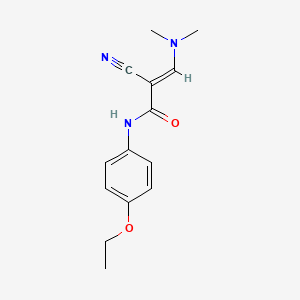

(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide

Descripción general

Descripción

(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a cyano group, a dimethylamino group, and an ethoxyphenyl group attached to a prop-2-enamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-ethoxyaniline, dimethylamine, and acrylonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the enamide structure. The reaction temperature and solvent choice are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide serves as a building block for synthesizing more complex organic molecules. Its reactivity and functional groups enable chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound's structural characteristics allow it to interact with biological molecules, making it valuable in biochemical studies. Research has indicated its potential as a drug candidate , particularly in targeting specific enzymes or receptors involved in various biological processes.

Medicine

Ongoing research is focused on the therapeutic potential of this compound. Notable areas of investigation include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. For instance, in vitro studies revealed significant inhibition of proliferation in breast cancer cells (MCF-7) at concentrations as low as 10 µM.

- Neuroprotective Effects : Emerging evidence suggests that the compound may protect neuronal cells from damage induced by toxic agents such as glutamate. In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics .

Industry

The properties of this compound make it suitable for applications in materials science. Its potential use in the development of polymers and advanced materials is being explored due to its unique chemical structure and reactivity.

Anticancer Activity Case Study

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This highlights its potential as a therapeutic agent in oncology.

Neuroprotective Effects Case Study

In another study focusing on neuroprotection, researchers administered this compound to animal models experiencing neurodegeneration. Results demonstrated a reduction in inflammatory markers and an improvement in cognitive function metrics, suggesting its viability as a neuroprotective agent .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: This compound shares a similar enamide structure and is known for its antitumor activity through reactive oxygen species (ROS)-mediated apoptosis.

Tertiary Butyl Esters: These compounds are used in synthetic organic chemistry and share some functional group similarities with (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Actividad Biológica

(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide, also known by its chemical formula C15H18N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C15H18N2O

- Molecular Weight : 246.32 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. The compound's efficacy is often linked to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and tumor progression.

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammatory markers such as cytokines and nitric oxide in various in vitro and in vivo models. For instance, studies have demonstrated that it can significantly decrease the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures .

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Molecular docking studies have indicated potential interactions with key proteins involved in cancer progression, such as COX-2 and iNOS .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

- Cell Viability : The compound exhibits a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 20 to 50 µM depending on the specific cell type.

In Vivo Studies

In vivo experiments have further elucidated the biological activity of the compound:

- Anti-inflammatory Models : In models of acute inflammation, administration of this compound resulted in a significant reduction of paw edema in rats, comparable to standard anti-inflammatory drugs like dexamethasone .

- Tumor Models : In xenograft models, treatment with the compound led to a marked decrease in tumor size and weight, indicating its potential as an anticancer agent .

Case Studies

Several case studies have documented the effects of this compound:

- Study on Inflammatory Bowel Disease : A study highlighted its effectiveness in reducing symptoms associated with inflammatory bowel disease by modulating gut inflammation markers .

- Breast Cancer Research : Another case study focused on breast cancer cells showed that the compound inhibited metastasis by affecting cell adhesion molecules and matrix metalloproteinases .

Data Summary

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Anti-inflammatory | IC50: 20–50 µM | Significant reduction in paw edema |

| Anticancer | Dose-dependent cytotoxicity | Decreased tumor size in xenograft models |

Propiedades

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-13-7-5-12(6-8-13)16-14(18)11(9-15)10-17(2)3/h5-8,10H,4H2,1-3H3,(H,16,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKWUJOVDLXJD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CN(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/N(C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.